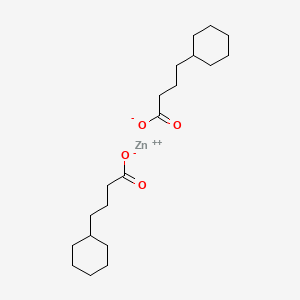

Cyclohexanebutanoic acid, zinc salt

Description

This article provides a detailed examination of the chemical compound Cyclohexanebutanoic acid, zinc salt, situated within the broader context of metal carboxylate chemistry and the specific area of zinc-based coordination compounds.

Structure

3D Structure of Parent

Properties

CAS No. |

38582-18-2 |

|---|---|

Molecular Formula |

C10H18O2Zn |

Molecular Weight |

235.6 g/mol |

IUPAC Name |

4-cyclohexylbutanoic acid;zinc |

InChI |

InChI=1S/C10H18O2.Zn/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h9H,1-8H2,(H,11,12); |

InChI Key |

NTBVHGFYGRTHQM-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Zn+2] |

Canonical SMILES |

C1CCC(CC1)CCCC(=O)O.[Zn] |

Other CAS No. |

38582-18-2 |

Related CAS |

4441-63-8 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Preparation of Cyclohexanebutanoic Acid, Zinc Salt

The preparation of zinc cyclohexanebutanoate can be broadly categorized into two main strategies: the direct reaction of a zinc precursor with cyclohexanebutanoic acid and ligand exchange reactions.

The most straightforward and widely employed method for synthesizing zinc carboxylates is the direct reaction between a suitable zinc-containing precursor and the carboxylic acid. This method is advantageous due to its simplicity and the availability of various zinc sources.

Commonly used zinc precursors include:

Zinc Oxide (ZnO): A basic oxide that reacts with the acidic proton of cyclohexanebutanoic acid in a neutralization reaction to form the zinc salt and water. This is a common industrial method for preparing zinc carboxylates. The reaction can be driven to completion by removing the water formed, often through azeotropic distillation.

Zinc Acetate (B1210297) (Zn(CH₃COO)₂): In this approach, cyclohexanebutanoic acid, being a stronger acid than acetic acid, can displace the acetate ions from the zinc salt. The reaction equilibrium can be shifted towards the product by removing the liberated acetic acid.

Zinc Carbonate (ZnCO₃): Similar to zinc oxide, zinc carbonate reacts with cyclohexanebutanoic acid to produce the zinc salt, water, and carbon dioxide. The evolution of CO₂ gas helps to drive the reaction to completion.

Organozinc Reagents (e.g., Diethylzinc): These highly reactive precursors can also be used, particularly when anhydrous conditions are required. The reaction with a carboxylic acid is typically vigorous and results in the formation of the zinc carboxylate and the corresponding alkane.

A representative laboratory-scale synthesis using zinc oxide would involve heating a stirred mixture of stoichiometric amounts of cyclohexanebutanoic acid and zinc oxide in an appropriate organic solvent, such as toluene (B28343) or xylene. The water produced during the reaction is typically removed using a Dean-Stark apparatus to drive the reaction to completion. The product can then be isolated by filtration and purified by recrystallization.

| Zinc Precursor | Typical Reaction Conditions | Byproducts | Advantages | Disadvantages |

|---|---|---|---|---|

| Zinc Oxide (ZnO) | Heating in a non-polar solvent (e.g., toluene) with azeotropic water removal. | Water | Cost-effective, readily available precursor. | Can be a heterogeneous reaction, potentially requiring longer reaction times. |

| Zinc Acetate (Zn(CH₃COO)₂) | Heating in a suitable solvent, often with removal of acetic acid. | Acetic Acid | Homogeneous reaction may proceed faster. | The byproduct, acetic acid, needs to be removed to drive the reaction. |

| Zinc Carbonate (ZnCO₃) | Reaction in a solvent at elevated temperatures. | Water, Carbon Dioxide | Evolution of CO₂ gas drives the reaction to completion. | Potential for foaming due to gas evolution. |

Ligand exchange is a fundamental process in coordination chemistry and can be utilized in the synthesis and modification of zinc carboxylates. In the context of synthesizing this compound, a pre-formed zinc complex with a more labile ligand could be treated with an excess of cyclohexanebutanoic acid. The thermodynamic drive for the reaction would be the formation of the more stable zinc cyclohexanebutanoate.

A key concept in the reactivity of zinc carboxylates is the "carboxylate shift," which involves a change in the coordination mode of the carboxylate group (from monodentate to bidentate or vice versa). researchgate.net This shift can influence the lability of the ligands and the susceptibility of the zinc center to nucleophilic attack, thereby affecting the kinetics of ligand exchange. While often studied in the context of biological systems and catalysis, these principles are also relevant to synthetic strategies. researchgate.net

For preparative purposes, a common example of ligand exchange involves the reaction of a zinc salt with a less strongly coordinating anion (e.g., zinc nitrate (B79036) or zinc chloride) with the sodium or potassium salt of the desired carboxylic acid in a suitable solvent. The precipitation of the inorganic salt (e.g., sodium chloride) drives the reaction forward, leaving the desired zinc carboxylate in solution.

While not the most common primary synthetic route for simple zinc carboxylates, ligand exchange is a powerful tool for creating more complex or mixed-ligand zinc carboxylate species and for modifying the surface of zinc-containing nanomaterials. The efficiency of the exchange depends on factors such as the relative binding affinities of the incoming and outgoing ligands, steric hindrance, and the solvent used.

Influence of Reaction Conditions on Product Formation and Purity

The outcome of the synthesis of this compound is highly dependent on the reaction conditions employed. Careful control of parameters such as solvent, temperature, and pressure is crucial for achieving high yield and purity.

The choice of solvent plays a multifaceted role in the synthesis of zinc carboxylates. The solvent's polarity, coordinating ability, and boiling point can all influence the reaction kinetics and the final product's properties.

Polarity and Solubility: The solvent must be able to dissolve the reactants to a sufficient extent to allow the reaction to proceed at a reasonable rate. For the reaction of cyclohexanebutanoic acid with a zinc salt, a solvent that can dissolve both the non-polar organic acid and the often more polar inorganic zinc precursor is desirable.

Coordinating Ability: Solvents can coordinate to the zinc center, influencing its reactivity. Strongly coordinating solvents can sometimes inhibit the reaction by competing with the carboxylate ligand for coordination sites on the zinc ion. Conversely, a weakly coordinating solvent is often preferred to facilitate the reaction.

Azeotropic Water Removal: In reactions that produce water, such as the reaction with zinc oxide, a solvent that forms an azeotrope with water (e.g., toluene, benzene, or xylene) is often used to facilitate its removal, thereby driving the reaction to completion.

Crystallization and Purity: The solvent also plays a critical role in the purification of the final product by crystallization. The ideal crystallization solvent is one in which the zinc carboxylate has high solubility at elevated temperatures and low solubility at lower temperatures, allowing for efficient recovery of the pure product upon cooling.

| Solvent Property | Influence on Synthesis | Examples |

|---|---|---|

| Polarity | Affects the solubility of reactants and the stability of intermediates. | Alcohols (polar), Toluene (non-polar) |

| Coordinating Ability | Can compete with the carboxylate ligand for zinc coordination sites. | Water, Alcohols (coordinating), Hexane (non-coordinating) |

| Boiling Point | Determines the reaction temperature and is important for azeotropic removal of byproducts. | Toluene (111 °C), Xylene (~140 °C) |

Temperature and pressure are key thermodynamic parameters that can be manipulated to control the rate and outcome of the synthesis.

Temperature: Generally, increasing the reaction temperature increases the reaction rate. For the synthesis of zinc carboxylates, heating is often necessary to overcome the activation energy of the reaction and to facilitate the removal of volatile byproducts. However, excessively high temperatures can lead to thermal degradation of the reactants or products, resulting in lower yields and the formation of impurities. The optimal temperature is therefore a balance between achieving a reasonable reaction rate and minimizing side reactions.

Pressure: Most syntheses of simple zinc carboxylates are carried out at atmospheric pressure. However, in some cases, applying a vacuum can be beneficial for removing volatile byproducts, such as water or acetic acid, at lower temperatures, which can be advantageous for thermally sensitive compounds. Conversely, in solvothermal synthesis methods, the reaction is carried out in a sealed vessel at elevated temperatures and pressures, which can lead to the formation of highly crystalline products with unique morphologies.

The interplay between temperature and pressure is crucial in determining the final form of the product. For instance, in the synthesis of zinc oxide nanoparticles from zinc carboxylate precursors, the temperature and pressure profiles during the decomposition process are critical in controlling the particle size and shape.

Exploration of Structural Analogs and Related Cyclohexane (B81311) Carboxylates of Zinc

Zinc carboxylates can exist as monomers, dimers, or polymers. The coordination number of zinc in these complexes is typically four, five, or six, leading to tetrahedral, trigonal bipyramidal, or octahedral geometries. The carboxylate ligand can coordinate to the zinc center in various modes, including monodentate, bidentate chelating, and bidentate bridging fashions.

A closely related and well-studied class of compounds are the zinc cyclohexane dicarboxylates. For example, zinc cyclohexane-trans-1,2-dicarboxylate has been shown to form different framework structures depending on the chirality of the dicarboxylic acid ligand. This highlights the subtle interplay between the ligand geometry and the resulting crystal packing.

Other structural analogs can be formed by varying the length of the alkyl chain attached to the cyclohexane ring or by introducing other functional groups. These modifications can influence the solubility, thermal stability, and other physicochemical properties of the resulting zinc carboxylate. The study of these analogs provides a broader understanding of the structure-property relationships in this class of compounds and can guide the design of new materials with tailored properties.

Comparative Synthesis of Zinc Salts with Modified Cyclohexane Carboxylic Acid Ligands

The synthesis of zinc salts of carboxylic acids, including those with cyclohexane moieties, can be achieved through several established methods. The choice of synthetic route often depends on the desired purity, particle size, and crystalline form of the final product. Common approaches include the direct reaction of zinc oxide with the corresponding carboxylic acid and precipitation reactions using a soluble zinc salt and the sodium or potassium salt of the carboxylic acid.

Modified cyclohexane carboxylic acid ligands offer a versatile platform for tuning the properties of the resulting zinc salts. Variations in the length of the alkyl chain connecting the cyclohexane ring to the carboxyl group, as well as substitutions on the cyclohexane ring itself, can influence the coordination geometry, solubility, and thermal stability of the zinc complex.

A comparative analysis of synthetic methodologies for zinc salts of various modified cyclohexane carboxylic acids highlights the adaptability of these processes. For instance, the direct reaction between zinc oxide and the carboxylic acid is a straightforward and atom-economical method. In a typical procedure, stoichiometric amounts of zinc oxide and the cyclohexane carboxylic acid derivative are heated in a suitable solvent, such as toluene or a higher-boiling-point hydrocarbon, with continuous removal of the water formed during the reaction.

Alternatively, a precipitation method can be employed, which often yields a finer, more uniform product. This involves the reaction of an aqueous solution of a soluble zinc salt, such as zinc nitrate or zinc chloride, with a solution of the sodium or potassium salt of the modified cyclohexane carboxylic acid. osti.govtsijournals.com The resulting zinc carboxylate precipitates out of the solution and can be isolated by filtration.

The table below outlines a comparative summary of these synthetic approaches for a selection of hypothetical modified cyclohexane carboxylic acid ligands.

Table 1: Comparative Synthesis of Zinc Salts with Modified Cyclohexane Carboxylic Acid Ligands

| Cyclohexane Carboxylic Acid Ligand | Synthetic Method | Precursors | Typical Reaction Conditions | Anticipated Product Characteristics |

| Cyclohexaneacetic acid | Direct Reaction | Zinc oxide, Cyclohexaneacetic acid | Toluene, reflux, 4-6 hours | White powder, moderate solubility in organic solvents |

| 4-Methylcyclohexanecarboxylic acid | Precipitation | Zinc nitrate, Sodium 4-methylcyclohexanecarboxylate | Aqueous solution, room temperature, vigorous stirring | Fine white precipitate, potentially amorphous or nanocrystalline |

| Cyclohexanepropanoic acid | Direct Reaction | Zinc oxide, Cyclohexanepropanoic acid | Xylene, reflux, 6-8 hours | Waxy solid, higher solubility in nonpolar solvents |

| trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid | Precipitation with pH control | Zinc chloride, Potassium trans-4-(hydroxymethyl)cyclohexanecarboxylate | Water/ethanol mixture, pH adjusted to 6-7 | Crystalline solid, potential for hydrogen bonding influencing structure |

Research findings indicate that the nature of the substituent on the cyclohexane ring can significantly impact the reaction kinetics and the final product's properties. For example, the presence of a hydroxyl group, as in trans-4-(hydroxymethyl)cyclohexanecarboxylic acid, may necessitate careful pH control to prevent the formation of zinc hydroxide (B78521) by-products.

Investigation of Mixed-Ligand Zinc Complexes Incorporating Cyclohexanebutanoate

The formation of mixed-ligand zinc complexes offers a pathway to create materials with tailored properties by combining the characteristics of different ligands within a single coordination sphere. The incorporation of cyclohexanebutanoate alongside other ligands, such as nitrogen-containing heterocycles or other carboxylates, can lead to novel structures with unique electronic and steric environments around the zinc center.

The synthesis of mixed-ligand zinc complexes can be approached in a stepwise manner or through a one-pot reaction. In a stepwise approach, a pre-formed zinc cyclohexanebutanoate complex can be reacted with a secondary ligand. Alternatively, a one-pot synthesis would involve the simultaneous reaction of a zinc salt with both the cyclohexanebutanoic acid and the secondary ligand. The stoichiometry of the reactants is a critical parameter in determining the final product, as it can influence whether a mixed-ligand complex or a mixture of homoleptic complexes is formed.

The investigation of these mixed-ligand systems would involve a detailed characterization of the resulting products to confirm the coordination of both ligands to the zinc center. Techniques such as single-crystal X-ray diffraction are invaluable for elucidating the precise molecular structure.

The following table presents a hypothetical investigation into the synthesis of mixed-ligand zinc complexes incorporating the cyclohexanebutanoate ligand.

Table 2: Investigation of Mixed-Ligand Zinc Complexes Incorporating Cyclohexanebutanoate

| Secondary Ligand | Synthetic Strategy | Potential Precursors | Key Characterization Techniques | Expected Structural Features |

| 1,10-Phenanthroline (B135089) | Stepwise addition | Zinc cyclohexanebutanoate, 1,10-Phenanthroline | X-ray Diffraction, FT-IR, NMR Spectroscopy | Tetrahedral or octahedral zinc center with bidentate phenanthroline and monodentate or bidentate cyclohexanebutanoate |

| Pyridine (B92270) | One-pot synthesis | Zinc nitrate, Cyclohexanebutanoic acid, Pyridine | Elemental Analysis, Mass Spectrometry, Thermal Analysis | Coordination of pyridine nitrogen to the zinc center, potentially forming a monomeric or polymeric structure |

| Acetate | Co-precipitation | Zinc chloride, Sodium cyclohexanebutanoate, Sodium acetate | Powder X-ray Diffraction, Raman Spectroscopy | A mixed-carboxylate complex with both cyclohexanebutanoate and acetate ligands bridging zinc centers |

| 2,2'-Bipyridine | Solvothermal Synthesis | Zinc cyclohexanebutanoate, 2,2'-Bipyridine | Scanning Electron Microscopy, UV-Vis Spectroscopy | Formation of a crystalline material with a potentially porous structure directed by the bipyridine ligand |

The reactivity and coordination behavior of the chosen ligands play a crucial role in the outcome of the synthesis. For instance, rigid, chelating ligands like 1,10-phenanthroline are likely to form discrete molecular complexes, while flexible bridging ligands could lead to the formation of coordination polymers. The study of these mixed-ligand complexes is an active area of research, with the potential to yield new materials for applications in catalysis, luminescence, and material science. mdpi.com

Molecular Structure and Coordination Environment of Zinc Ii Cyclohexanebutanoate

Advanced Structural Characterization Techniques for Coordination Complexes

To determine the precise structure of a metal complex like Cyclohexanebutanoic acid, zinc salt, researchers employ several advanced techniques.

Spectroscopy provides valuable insight into the local environment of the zinc ion and the binding of the carboxylate ligand.

Infrared (FTIR) Spectroscopy: FTIR is used to identify the coordination mode of the carboxylate group. The frequency difference between the asymmetric (νₐsym) and symmetric (νₛym) stretching vibrations of the COO⁻ group can distinguish between monodentate, bidentate chelating, and bidentate bridging coordination modes. nih.govshepchem.com For instance, amorphous zinc soaps show a broad carboxylate peak around 1585 cm⁻¹, while crystalline forms exhibit a sharper peak near 1540 cm⁻¹. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly ¹³C and ⁶⁷Zn NMR, is a powerful tool. nih.govrsc.org ¹³C NMR can provide information about the different carbon environments in the cyclohexanebutanoate ligand upon coordination. researchgate.net ⁶⁷Zn NMR, despite challenges due to the low natural abundance and large quadrupole moment of the isotope, can directly probe the local symmetry and coordination number of the zinc ion. nih.govresearchgate.net

UV-Vis Spectroscopy: While Zn(II) itself is spectroscopically silent in the UV-Vis range, Co(II) can be used as a spectroscopic probe. By substituting Zn(II) with Co(II), which has a similar ionic radius, UV-Vis spectroscopy can provide information about the coordination geometry of the metal site. nih.gov

Elucidation of Coordination Geometries and Ligand Binding Modes

The versatility of the carboxylate ligand and the flexible coordination sphere of Zn(II) lead to a wide variety of structural motifs. researchgate.net

Carboxylate ligands can coordinate to metal centers in several ways, including monodentate (binding through one oxygen atom), bidentate chelating (binding to the same metal ion through both oxygen atoms), and bidentate bridging (linking two different metal ions). mdpi.comnih.gov In many zinc carboxylate structures, the carboxylate groups act as bridging ligands, connecting zinc centers to form extended one-, two-, or three-dimensional networks. mdpi.com The specific binding mode is often determined by factors such as steric hindrance and the presence of other coordinating molecules. acs.org

Theoretical and Computational Studies of Electronic and Molecular Structure

In the absence of experimental crystal structures, theoretical methods like Density Functional Theory (DFT) are used to predict the most stable coordination geometries and ligand binding modes. shepchem.com Such computational studies can calculate the relative energies of different structures (e.g., monodentate vs. bidentate coordination), providing insights into the factors that govern the compound's structure. nih.govnih.gov For zinc enzymes, computational studies have explored the "carboxylate shift," a phenomenon where a carboxylate ligand changes its coordination mode, which is crucial for catalytic activity. nih.gov Similar theoretical approaches could be applied to this compound to predict its structural and electronic properties.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and ground state geometry of molecules and materials. arxiv.org For a compound like zinc(II) cyclohexanebutanoate, where experimental structural data may be limited, DFT calculations can provide invaluable insights into its preferred molecular conformation and coordination geometry.

DFT calculations would typically begin by constructing a model of the zinc cyclohexanebutanoate complex. This could range from a simple monomeric or dimeric unit to a more extended periodic model representing the solid-state structure. The choice of the functional (e.g., B3LYP, PBE) and basis set (e.g., 6-31G*, LANL2DZ) is crucial for obtaining accurate results and would be selected based on previous successful applications to similar zinc-containing systems. semanticscholar.orgrug.nl

A geometry optimization would be performed to find the lowest energy (ground state) structure. This calculation would yield key structural parameters, which can be presented in a data table for clarity.

Table 1: Predicted Ground State Geometrical Parameters for a Monomeric Unit of Zinc(II) Cyclohexanebutanoate from Hypothetical DFT Calculations

| Parameter | Predicted Value Range |

|---|---|

| Zn-O Bond Length (Å) | 1.95 - 2.10 |

| O-Zn-O Bond Angle (°) | 90 - 120 |

| C=O Bond Length (Å) | 1.25 - 1.28 |

| C-O Bond Length (Å) | 1.27 - 1.30 |

| Cyclohexane (B81311) Ring Conformation | Chair |

Note: These are typical values expected for zinc carboxylates and would be precisely determined by the DFT calculation.

Furthermore, DFT can be used to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the computed structure. The calculated electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, would provide information about the reactivity and electronic stability of the compound. For instance, the energy and localization of the HOMO and LUMO can indicate the most likely sites for nucleophilic and electrophilic attack, respectively.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. mdpi.comunifi.it For zinc(II) cyclohexanebutanoate, MD simulations can provide a detailed picture of the intermolecular interactions that govern the bulk properties of the material. These simulations model the motions of atoms and molecules over time by solving Newton's equations of motion.

An MD simulation would begin with a simulation box containing multiple molecules of zinc cyclohexanebutanoate, arranged in a crystal lattice or in an amorphous state. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates.

The primary focus of MD simulations for this compound would be to understand the nature and strength of non-covalent interactions. These include:

Van der Waals Interactions: Primarily between the bulky and non-polar cyclohexyl groups. These interactions are expected to play a significant role in the packing and cohesion of the molecules.

Electrostatic Interactions: Between the partially positive zinc ions and the partially negative oxygen atoms of the carboxylate groups. These are the dominant forces holding the coordination polymer together.

MD simulations can be used to calculate various properties that provide insight into the intermolecular interactions.

By analyzing the trajectories of the atoms over the course of the simulation, one can observe dynamic processes such as conformational changes in the cyclohexane rings and the butanoate chains, the formation and breaking of hydrogen bonds, and the collective motions of the polymeric chains. This provides a dynamic understanding of the structure and stability of zinc(II) cyclohexanebutanoate that is complementary to the static picture provided by DFT and experimental diffraction methods.

Supramolecular Architectures and Self Assembly Phenomena

Formation of Extended Networks and Polymeric Structures

Zinc carboxylates are known to form extended networks and polymeric structures, primarily through the bridging nature of the carboxylate ligands, which link the zinc centers. The resulting architectures are significantly influenced by non-covalent interactions, such as hydrogen bonding and, where applicable, π-stacking.

In the solid state, the carboxylate groups of cyclohexanebutanoic acid ligands are expected to bridge adjacent zinc centers. Zinc ions typically adopt a tetrahedral coordination geometry, being bound to four oxygen atoms from four different carboxylate groups. researchgate.net These bridges can adopt a syn-anti conformation, leading to the formation of polymeric sheets. researchgate.net

Investigation of Polymorphism and Pseudo-Polymorphism

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in zinc carboxylates. researchgate.net This arises from different packing arrangements of the molecules or polymeric chains in the crystal lattice. Pseudo-polymorphism involves the incorporation of solvent molecules (like water in hydrates) into the crystal structure.

Although specific crystallographic data for zinc cyclohexanebutanoate are not publicly available, studies on other zinc carboxylates, such as zinc undecanoate, have revealed the existence of multiple polymorphs. researchgate.net These polymorphs often exhibit layered structures with tetrahedral coordination of the zinc atoms but differ in the stacking of these layers. researchgate.net It is plausible that zinc cyclohexanebutanoate could also exhibit similar polymorphism.

For instance, different polymorphs could arise from variations in the orientation of the ZnO₄ tetrahedra and the packing of the cyclohexanebutanoate chains. One can hypothesize the existence of a more ordered, crystalline form and a more disordered, potentially amorphous or microcrystalline, solid-state form, which has been observed in other long-chain zinc carboxylates. nih.gov

Table 1: Representative Crystallographic Data for a Polymorph of a Related Zinc Carboxylate (Zinc Undecanoate, Polymorph A)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 54.411 |

| b (Å) | 4.666 |

| c (Å) | 9.223 |

| β (°) | 92.54 |

| V (ų) | 2341 |

| Z | 4 |

This data is for zinc undecanoate and is presented for illustrative purposes to indicate the type of structures that can be expected for zinc carboxylates. researchgate.net

The stability of different polymorphs and the transitions between them are influenced by factors such as temperature, solvent of crystallization, and the presence of impurities. For zinc carboxylates, the length and nature of the alkyl chain are critical. The conformational flexibility of the cyclohexane (B81311) ring and the butanoate chain in zinc cyclohexanebutanoate could lead to a complex energy landscape with multiple stable or metastable solid-state forms.

Thermodynamic stability is often related to the efficiency of the crystal packing. The most stable polymorph at a given temperature will typically have the densest packing and the lowest lattice energy. Kinetic factors during crystallization can, however, lead to the formation of metastable polymorphs.

Host-Guest Chemistry and Adduct Formation with Zinc(II) Cyclohexanebutanoate

While simple zinc carboxylates like zinc cyclohexanebutanoate are not typically porous in the same way as metal-organic frameworks (MOFs), they can participate in host-guest chemistry and form adducts. The coordination sphere of the zinc ion can potentially be expanded to accommodate additional ligands, or guest molecules can be included within the crystal lattice.

The formation of adducts with neutral donor ligands is a possibility. For example, nitrogen-containing ligands like pyridine (B92270) could potentially coordinate to the zinc centers, leading to a modification of the polymeric structure.

Furthermore, the layered structure of zinc carboxylates might allow for the intercalation of small guest molecules between the layers, although this is less common for simple aliphatic carboxylates compared to those with functionalized ligands. The formation of host-guest complexes is more prominent in zinc-carboxylate MOFs, where the porous framework is explicitly designed to encapsulate guest molecules for applications in areas like sensing and catalysis. researchgate.netrsc.orgworldscientific.com

Reactivity and Decomposition Mechanisms

Thermal Behavior and Decomposition Pathways

The thermal degradation of Cyclohexanebutanoic acid, zinc salt involves the breaking of the ionic bonds between the zinc and the carboxylate, as well as the decomposition of the organic ligand itself. This process ultimately leads to the formation of a stable inorganic residue.

While specific thermoanalytical data (Thermogravimetry/Derivative Thermogravimetry/Differential Thermal Analysis) for this compound are not extensively available in public literature, the thermal behavior can be inferred from studies on similar zinc carboxylates, such as zinc acetate (B1210297) and zinc stearate.

Thermogravimetric analysis (TGA) of zinc carboxylates typically reveals a multi-stage decomposition process. For hydrated salts like Zinc cyclohexanebutyrate dihydrate, the initial weight loss observed at lower temperatures corresponds to the loss of water molecules. researchgate.net Following dehydration, the anhydrous salt undergoes further decomposition at elevated temperatures.

The decomposition of the anhydrous salt is characterized by a significant weight loss corresponding to the degradation of the cyclohexanebutanoate ligand. For comparison, the thermal decomposition of zinc acetate is known to proceed in stages, with the final decomposition to zinc oxide occurring at several hundred degrees Celsius. researchgate.netmdpi.comresearchgate.net Similarly, other transition metal carboxylates, such as malonates and succinates, also decompose directly to their respective metal oxides after an initial dehydration step. researchgate.net

Table 1: General Thermal Decomposition Stages of Zinc Carboxylates

| Stage | Temperature Range (°C) | Description |

| 1 | ~100-150 | Dehydration (loss of water molecules) |

| 2 | > 200 | Decomposition of the anhydrous salt |

| 3 | > 300-400 | Formation of the final solid residue (Zinc Oxide) |

Note: The temperature ranges are approximate and can vary depending on the specific carboxylate ligand and experimental conditions such as heating rate.

Differential Thermal Analysis (DTA) would be expected to show endothermic peaks corresponding to the dehydration and melting of the salt, followed by exothermic peaks associated with the oxidative decomposition of the organic ligand.

The thermal decomposition of this compound, particularly in an inert atmosphere, is expected to produce a variety of volatile organic compounds resulting from the breakdown of the cyclohexanebutanoic acid ligand. A safety data sheet for Zinc cyclohexanebutyrate dihydrate identifies hazardous decomposition products as carbon monoxide (CO) and carbon dioxide (CO2).

Studies on the pyrolysis of other carboxylic acids and their salts suggest that the decomposition mechanism can be complex. researchgate.net The pyrolysis of the cyclohexanebutanoate ligand could potentially lead to the formation of smaller hydrocarbons, ketones, and other oxygenated organic molecules through various free-radical and rearrangement reactions. For instance, the pyrolysis of zinc stearate, a long-chain carboxylate, primarily yields hydrocarbons. researchgate.net The thermal decomposition of zinc phthalate (B1215562) has been shown to produce benzophenone (B1666685) and anthraquinone. researchgate.net

Techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be required for the definitive identification of the volatile intermediates. dtic.milresearchgate.netresearchgate.netjeeng.net Such analysis would likely reveal a complex mixture of compounds derived from the fragmentation of the cyclohexane (B81311) ring and the butanoic acid chain.

The final solid-state product of the thermal decomposition of this compound, in an oxidizing atmosphere (air), is zinc oxide (ZnO). This is a common feature in the thermal degradation of most zinc carboxylates. mdpi.comyoutube.commdpi.comaip.org The formation of zinc oxide is a result of the complete combustion of the organic ligand, leaving behind the thermodynamically stable metal oxide.

The decomposition reaction can be generally represented as:

Zn(C₁₀H₁₇O₂)₂(s) + O₂(g) → ZnO(s) + CO₂(g) + H₂O(g)

The properties of the resulting zinc oxide, such as particle size and morphology, can be influenced by the decomposition conditions, including temperature, heating rate, and atmosphere. rsc.org Studies on the thermal decomposition of zinc acetate and zinc oxalate (B1200264) have shown that these parameters can be controlled to produce ZnO with desired characteristics for various applications. mdpi.commdpi.com

Hydrolytic Stability and Degradation Kinetics

The hydrolytic stability of this compound is a critical parameter, especially in applications where it may come into contact with water or humid environments. Hydrolysis involves the reaction of the salt with water, which can lead to the cleavage of the zinc-carboxylate bond.

In aqueous media, this compound can undergo hydrolysis. The extent and rate of this process are dependent on factors such as pH, temperature, and the presence of other coordinating species. The zinc ion, being a Lewis acid, can coordinate with water molecules. researchgate.netresearchgate.net This coordination can facilitate the displacement of the cyclohexanebutanoate ligand.

The general equilibrium for the hydrolysis of the zinc cation in water is:

[Zn(H₂O)₆]²⁺ + H₂O ⇌ [Zn(H₂O)₅(OH)]⁺ + H₃O⁺

In non-aqueous media, the hydrolytic stability will depend on the water content of the solvent. In relatively dry non-polar solvents, the salt is expected to be more stable. However, in the presence of even trace amounts of water, hydrolysis can be initiated, especially at elevated temperatures. The degradation of polyesters, for example, can be catalyzed by zinc oxide, where the zinc centers act as Lewis acids to activate the ester bond towards nucleophilic attack by water. rsc.org

The mechanism of hydrolytic cleavage of the zinc-carboxylate bond in this compound is analogous to the hydrolysis of other metal carboxylates and zinc-catalyzed ester hydrolysis. acs.orgdigitellinc.comoup.comresearchgate.netchemistrysteps.com The process is generally initiated by the nucleophilic attack of a water molecule on the electrophilic zinc center.

The zinc ion plays a crucial role in activating the carboxylate group. By coordinating to the carboxylate oxygen atoms, the zinc ion can polarize the C-O bonds, making the carbonyl carbon more susceptible to nucleophilic attack. In a neutral aqueous solution, a water molecule can act as the nucleophile.

A proposed general mechanism for the hydrolytic cleavage can be described in the following steps:

Coordination of Water: A water molecule coordinates to the zinc ion, which is already bonded to the cyclohexanebutanoate ligands.

Nucleophilic Attack: The coordinated water molecule, or a hydroxide (B78521) ion (in neutral or basic conditions), acts as a nucleophile and attacks the carbonyl carbon of the carboxylate ligand.

Formation of a Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Cleavage of the Zn-O Bond: The Zn-O bond cleaves, leading to the release of the cyclohexanebutanoic acid or its carboxylate anion, and the formation of a zinc-hydroxo species.

This process can be influenced by the surrounding chemical environment. For instance, in the presence of other ligands, competitive binding to the zinc center can affect the rate of hydrolysis. The kinetics of this process would be expected to follow pseudo-first-order kinetics with respect to the zinc carboxylate concentration in a large excess of water.

Photochemical Reactivity and Light-Induced Transformations of this compound

The study of the photochemical reactivity of this compound is an area with limited specific research. While detailed investigations directly targeting this compound are not extensively available in publicly accessible literature, its behavior under the influence of light can be inferred from the general principles of photochemistry as applied to zinc carboxylates and related aliphatic compounds. The interaction of this compound with light energy is expected to initiate specific chemical transformations, primarily dictated by the electronic properties of the carboxylate group and the zinc ion.

The photochemical reactivity of a compound is contingent on its ability to absorb light, which elevates it to an electronically excited state. From this excited state, the molecule can undergo various processes, including energy dissipation as heat, emission of light (fluorescence or phosphorescence), or chemical reaction. For zinc carboxylates, the absorption of ultraviolet (UV) radiation can lead to the excitation of electrons in the carboxylate group or charge-transfer transitions involving the zinc-oxygen bond.

Potential light-induced transformations for this compound could involve several pathways, with photodecarboxylation being a primary consideration. This process involves the cleavage of the carbon-oxygen bond in the carboxylate group, leading to the loss of carbon dioxide and the formation of radical intermediates. The subsequent reactions of these radicals would then determine the final photoproducts.

Another possibility is the photo-oxidation of the cyclohexane ring or the butyric acid chain, particularly in the presence of oxygen and photosensitizers. This could lead to the formation of various oxygenated products, such as ketones, aldehydes, and further carboxylic acids. The zinc ion itself can play a role in the photochemical process, potentially influencing the reaction pathways through its coordination environment and Lewis acidity.

It is important to note that the specific reaction pathways and their efficiencies (quantum yields) would be highly dependent on the experimental conditions, including the wavelength of light, the solvent, the presence of oxygen, and the temperature. Without dedicated experimental studies on this compound, the precise nature of its light-induced transformations remains a matter of scientific extrapolation from related systems.

Research Findings on Related Compounds

Furthermore, the photolysis of zinc photocages constructed using nitrophenylacetic acid variants has been studied. nih.gov Irradiation of these complexes with UV light leads to photodecarboxylation, resulting in the release of the carboxylate group as CO2 and the liberation of the zinc ion. The efficiency of this process was found to be dependent on the specific substituents on the aromatic ring. While these systems are more complex than simple aliphatic carboxylates, they highlight the general susceptibility of the zinc-carboxylate linkage to photochemical cleavage.

Investigations into the degradation of zinc oxide (ZnO) pigments in oil paintings have also shed light on the behavior of zinc carboxylates. nih.gov In this context, the formation of zinc carboxylates (zinc soaps) is a key step in the degradation process. While not a direct photochemical reaction of the zinc carboxylate itself, the interaction of ZnO with acidic degradation products of the oil binder, which is often accelerated by light, leads to the formation of these salts. This underscores the role of zinc carboxylates as important intermediates in light-influenced degradation processes.

Interactive Data Table: General Photochemical Properties of Related Zinc Compounds

Since no specific data tables for the photochemical reactivity of this compound are available, the following table provides a summary of general photochemical behaviors observed in related zinc compounds to offer a comparative context.

| Compound Type | Transformation | Irradiation Conditions | Key Observations | Reference |

| Zinc(II) Carboxylate Coordination Polymers | Photocatalytic Degradation of Organic Dyes | UV Irradiation | Act as photocatalysts, generating reactive oxygen species. | mdpi.com |

| Zinc Photocages (Nitrophenylacetate derivatives) | Photodecarboxylation | UV Light | Release of CO2 and zinc ion upon irradiation. | nih.gov |

| Zinc Oxide (in the presence of carboxylic acids) | Formation of Zinc Carboxylates | Light exposure (indirect) | Light accelerates the degradation of the binding medium, leading to acid formation and subsequent reaction with ZnO. | nih.gov |

This table illustrates the types of photochemical reactivity observed in compounds containing zinc-carboxylate functionalities. It is plausible that this compound would exhibit some of these characteristics, particularly the potential for photodecarboxylation or involvement in photo-oxidative processes, though specific experimental verification is required.

Catalytic Science and Engineering Applications

Cyclohexanebutanoic Acid, Zinc Salt as a Catalyst Precursor

A catalyst precursor is a stable compound that can be converted into an active catalytic species under specific conditions. Zinc carboxylates, a class to which this compound belongs, can serve as precursors to more active forms.

Activation Methods for Generating Active Catalytic Species

Activation of a zinc carboxylate precursor like this compound would likely involve thermal or chemical treatment to generate a coordinatively unsaturated and more reactive zinc species. Potential methods could include:

Thermal Decomposition: Heating the salt could lead to the loss of the carboxylate ligands, potentially forming zinc oxide nanoparticles or other reactive zinc species. The temperature and atmosphere (e.g., inert or oxidative) would be critical parameters.

Ligand Exchange: Introducing a different ligand that binds more weakly or creates a more reactive metal center could activate the precursor.

Reaction with Co-catalysts: The addition of other reagents could transform the initial zinc salt into a more active catalytic system.

Heterogenization Strategies for Enhanced Catalytic Performance

To improve recyclability and stability, a homogeneous catalyst can be immobilized onto a solid support, a process known as heterogenization. For this compound, potential strategies might include:

Impregnation: The salt could be dissolved and then deposited onto the surface of a high-surface-area support material like silica, alumina, or activated carbon.

Grafting: The cyclohexanebutanoic acid ligand could be chemically modified to covalently bond to the surface of a support material before complexation with zinc.

Encapsulation: The zinc salt could be entrapped within the pores of a porous material such as a metal-organic framework (MOF) or a zeolite.

Applications in Organic Transformations

The Lewis acidic zinc center is the key to potential applications in a variety of organic reactions.

Lewis Acid Catalysis in Carbon-Carbon Bond Formation

Zinc-based Lewis acids are known to catalyze various C-C bond-forming reactions. nih.govdntb.gov.uaresearchgate.netnih.gov While no specific examples exist for this compound, it could theoretically be applied to reactions such as:

Friedel-Crafts Reactions: Catalyzing the alkylation or acylation of aromatic rings. nih.gov

Aldol (B89426) Reactions: Activating the carbonyl group of an aldehyde or ketone to facilitate nucleophilic attack. researchgate.net

Michael Additions: Promoting the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

A hypothetical study might explore the effectiveness of this compound in the aldol reaction between benzaldehyde (B42025) and acetone, with the results potentially summarized as in the table below.

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |

| 1 | 1 | 25 | 24 | - | - |

| 2 | 5 | 25 | 24 | - | - |

| 3 | 10 | 25 | 12 | - | - |

| 4 | 10 | 50 | 12 | - | - |

| Note: This table is hypothetical and for illustrative purposes only, as no experimental data is available. |

Catalytic Roles in Oxidation-Reduction Reactions

The role of zinc compounds in oxidation-reduction reactions is often indirect, for instance, as part of a more complex catalytic system. While direct participation as a redox-active center is less common for zinc, it can act as a Lewis acid to activate a substrate towards oxidation or reduction by another reagent. For example, it could activate a carbonyl group for hydride transfer from a reducing agent.

Initiator Systems in Polymerization Reactions

Initiators are substances that start a polymerization process. sigmaaldrich.com While many types of initiators exist, including thermal and photoinitiators, the specific role of this compound is not documented. tcichemicals.comfujifilm.comotsukac.co.jp

In theory, zinc compounds can play a role in certain types of polymerization. For instance, some zinc complexes are known to be effective catalysts for the ring-opening polymerization of cyclic esters and epoxides. mdpi.com The zinc center acts as a Lewis acid to coordinate and activate the monomer, making it susceptible to nucleophilic attack and subsequent chain growth.

A hypothetical investigation could assess the performance of this compound as an initiator for the ring-opening polymerization of ε-caprolactone. Key parameters to study would be the reaction temperature, initiator concentration, and the resulting polymer's molecular weight and polydispersity, as illustrated in the hypothetical data table below.

| Entry | [Monomer]:[Initiator] | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |

| 1 | 100:1 | 130 | 4 | - | - | - |

| 2 | 200:1 | 130 | 4 | - | - | - |

| 3 | 100:1 | 150 | 2 | - | - | - |

| 4 | 200:1 | 150 | 2 | - | - | - |

| Note: This table is hypothetical and for illustrative purposes only, as no experimental data is available. |

Ring-Opening Polymerization Initiated by Zinc Carboxylates

Zinc carboxylates are effective initiators for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and caprolactone, which are precursors to biodegradable polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL). The catalytic cycle for ROP initiated by zinc carboxylates generally proceeds through a coordination-insertion mechanism.

The initiation process is believed to involve the coordination of the cyclic monomer to the Lewis acidic zinc center. This coordination polarizes the carbonyl group of the ester, making it more susceptible to nucleophilic attack. The bulky cyclohexanebutanoate ligand could influence the coordination of the monomer and the subsequent steps of the polymerization.

Following coordination, the polymerization can be initiated by an external nucleophile, such as an alcohol, or by the carboxylate ligand itself. In the presence of an alcohol, the alcohol attacks the activated carbonyl carbon of the monomer, leading to the opening of the ring and the formation of a linear ester with a terminal hydroxyl group. This new hydroxyl group can then coordinate to the zinc center and propagate the polymerization by attacking another monomer molecule.

Alternatively, the cyclohexanebutanoate ligand could act as the initiating nucleophile, attacking the coordinated monomer. This would result in the incorporation of the cyclohexanebutanoate group at one end of the polymer chain. The propagation would then proceed via the newly formed alkoxide end-group, which would coordinate to the zinc center and attack subsequent monomer units.

The effectiveness of zinc carboxylates in ROP is influenced by several factors, including the nature of the carboxylate ligand. A bulky ligand like cyclohexanebutanoate might affect the rate of polymerization and the molecular weight of the resulting polymer. Research on other zinc carboxylates, such as zinc acetate (B1210297), has demonstrated their capability to produce high molecular weight polymers. For instance, zinc acetate has been used for the bulk polymerization of various cyclic esters. researchgate.net

Table 1: Representative Data for Ring-Opening Polymerization of rac-Lactide using a Zinc-based Catalyst (Data based on a study of a zinc complex with a chiral ligand, not this compound, for illustrative purposes)

| Entry | Monomer/Catalyst Ratio | Solvent | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |

| 1 | 100 | Toluene (B28343) | 24 | 95 | 15,200 | 1.25 |

| 2 | 200 | Toluene | 48 | 92 | 28,500 | 1.31 |

| 3 | 100 | THF | 24 | 88 | 13,800 | 1.42 |

This table presents hypothetical data based on typical results found in the literature for zinc-catalyzed ROP of lactide to illustrate the type of information generated in such studies. Mn = Number-average molecular weight, Đ = Dispersity.

Stereocontrol and Tacticity in Polymer Synthesis

The stereochemistry of the polymer backbone, known as tacticity, significantly influences the material's physical properties, such as its crystallinity, melting point, and mechanical strength. In the context of polylactide, three main tacticities are possible: isotactic (all stereocenters have the same configuration), syndiotactic (stereocenters have alternating configurations), and atactic (random configuration).

The structure of the catalyst plays a crucial role in determining the tacticity of the resulting polymer. For zinc-based catalysts, the ligand environment around the zinc center can create a chiral pocket that favors the coordination and insertion of a specific stereoisomer of the monomer. When polymerizing a racemic mixture of lactide (containing both L- and D-lactide), a stereoselective catalyst can produce either isotactic or syndiotactic PLA.

While there is no specific data for this compound, the bulky and conformationally flexible cyclohexane (B81311) ring of the ligand could potentially influence the stereoselectivity of the polymerization. The steric hindrance provided by the cyclohexanebutanoate ligand might favor a particular coordination geometry of the incoming monomer, thereby influencing the stereochemistry of the polymer chain.

Research on other zinc complexes with specifically designed chiral ligands has shown the ability to achieve high levels of stereocontrol. For example, zinc complexes with certain aminophenolate or salen-type ligands have been reported to be highly isoselective for the polymerization of rac-lactide. d-nb.info These catalysts guide the insertion of the same enantiomer of the monomer into the growing polymer chain, leading to the formation of stereoblock or isotactic PLA. The probability of forming specific stereosequences can be determined by analyzing the polymer microstructure using NMR spectroscopy.

Table 2: Influence of Catalyst Structure on Polylactide Tacticity from rac-Lactide (This table presents a conceptual summary of findings from various studies on zinc catalysts, not specific to this compound)

| Catalyst Type | Ligand Characteristics | Predominant Tacticity | Probability of Isotactic Linkage (Pm) |

| Simple Zinc Carboxylates (e.g., Zinc Acetate) | Achiral, simple | Atactic to weakly heterotactic | ~0.5 - 0.6 |

| Zinc Complexes with Chiral Salen Ligands | Chiral, rigid | Isotactic | > 0.8 |

| Zinc Complexes with Aminophenolate Ligands | Chiral, tunable steric bulk | Isotactic or Heterotactic | > 0.7 (Isotactic) or > 0.7 (Heterotactic) |

This table illustrates the general trends observed for different classes of zinc catalysts in controlling the tacticity of polylactide. The values are representative and not from a single study.

Applications in Advanced Materials Science

Role in Polymer Stabilization and Additive Functionality

The utility of zinc carboxylates as stabilizers in polymers, particularly in polyvinyl chloride (PVC), is well-established. These compounds play a crucial role in preventing the degradation of the polymer matrix when exposed to heat and other environmental stressors.

Mechanisms of Polymer Degradation Inhibition by Zinc Compounds

Zinc carboxylates primarily function as thermal stabilizers by scavenging hydrogen chloride (HCl), a byproduct of PVC degradation. The accumulation of HCl can autocatalyze further degradation of the polymer. Zinc carboxylates neutralize HCl, thereby inhibiting this process. The general mechanism involves the exchange of the carboxylate ligand for a chloride ion, forming a more stable zinc chloride species.

Furthermore, certain zinc compounds can participate in the substitution of labile chlorine atoms in the PVC chain, which are often the initiation sites for degradation. This action prevents the formation of conjugated double bonds that lead to discoloration and embrittlement of the polymer. In mixed metal stabilizer systems, such as those containing calcium and zinc carboxylates, a synergistic effect is often observed. The zinc carboxylate provides initial stability, and the calcium carboxylate can then react with the formed zinc chloride to regenerate the active zinc stabilizer. researchgate.net

Compatibility and Dispersion in Polymer Matrices

For a stabilizer to be effective, it must be highly compatible with and well-dispersed within the polymer matrix. The long aliphatic chain of the cyclohexanebutanoic acid ligand in Cyclohexanebutanoic acid, zinc salt is anticipated to enhance its compatibility with non-polar polymer matrices. This improved miscibility can lead to a more uniform distribution of the stabilizer, preventing localized degradation and ensuring consistent performance throughout the material. The bulky cyclohexyl group may also influence the processing characteristics and the final physical properties of the polymer blend.

Precursor for Zinc Oxide Nanomaterials

Zinc oxide (ZnO) nanomaterials are of significant interest due to their unique electronic, optical, and photocatalytic properties. The characteristics of these nanomaterials are highly dependent on the synthesis method and the precursor used.

Controlled Synthesis of Zinc Oxide Nanostructures via Thermal Routes

Thermal decomposition, or calcination, of zinc carboxylates is a common method for producing ZnO nanostructures. In this process, the precursor is heated to a specific temperature in a controlled atmosphere, leading to the decomposition of the organic ligand and the formation of ZnO. The temperature profile, heating rate, and atmospheric conditions are critical parameters that control the size, crystallinity, and morphology of the resulting ZnO nanoparticles.

Influence of Precursor Structure on ZnO Morphology and Properties

The structure of the zinc carboxylate precursor plays a significant role in determining the morphology and properties of the final ZnO nanomaterial. The nature of the carboxylate ligand, including its chain length and steric bulk, can influence the nucleation and growth kinetics of the ZnO crystals. For instance, precursors with longer or bulkier ligands, such as cyclohexanebutanoic acid, may act as capping agents during the initial stages of particle formation, controlling the growth rate and preventing agglomeration. This can lead to the formation of specific nanostructures like nanorods, nanowires, or nanoparticles with a narrow size distribution.

Research on other zinc precursors has demonstrated this influence. For example, zinc acetate (B1210297) has been shown to produce rod-like ZnO morphologies, while zinc nitrate (B79036) often results in irregular polycrystalline structures. mdpi.com The choice of precursor also affects properties such as the bandgap, crystallite size, and surface area of the ZnO, which in turn dictate its performance in applications like photocatalysis. mdpi.comscientific.net

Table 1: Influence of Different Zinc Precursors on ZnO Nanoparticle Properties

| Precursor | Synthesis Method | Resulting ZnO Morphology | Average Crystallite Size (nm) | Reference |

| Zinc Nitrate | Sol-Gel | Polycrystalline irregular structures, nanorods | 17.2 - 40 | mdpi.com |

| Zinc Acetate | Sol-Gel | Rod-like | 31.3 - 99 | mdpi.com |

| Zinc Chloride | Hydrothermal | Hexagonal, spherical | 20 - 37 | scientific.net |

This table presents data for commonly used zinc precursors to illustrate the general principle of precursor influence on ZnO properties, as specific data for this compound is not available.

Integration in Thin Film Deposition and Surface Coatings

Zinc-containing thin films have a wide range of applications, from transparent conductive oxides to protective coatings. The choice of precursor is critical in deposition techniques like chemical vapor deposition (CVD) and sol-gel spin coating.

The use of zinc carboxylates as precursors in these methods is advantageous due to their solubility in organic solvents and their ability to decompose cleanly to form ZnO. A precursor like this compound, with its relatively high molecular weight and potential for good solubility, could be a suitable candidate for solution-based deposition techniques. The organic ligand would be removed during a post-deposition annealing step, leaving behind a zinc oxide film. The structure of the ligand can influence the viscosity and surface tension of the precursor solution, which are important parameters for achieving uniform film thickness and morphology.

In some instances, zinc carboxylates themselves can be incorporated into coatings to provide specific functionalities. For example, their hydrophobic nature can be exploited to create water-repellent surfaces. They can also act as cross-linking agents in certain paint and varnish formulations, contributing to the curing process and the mechanical properties of the final coating. nih.gov

Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) Precursors

The utility of zinc carboxylates as precursors for the deposition of thin films, particularly zinc oxide (ZnO), via Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) is a significant area of materials research. mocvd-precursor-encyclopedia.de ZnO films are critical in optoelectronics and as transparent conducting oxides. ucl.ac.ukrsc.org

This compound can be considered a potential precursor for these processes. Zinc carboxylates like zinc acetate and zinc acetylacetonate (B107027) are often explored as safer, non-pyrophoric solid alternatives to highly reactive liquid precursors such as diethylzinc (B1219324) (DEZ). mocvd-precursor-encyclopedia.deacs.orgcore.ac.uk The primary challenge with many solid carboxylate precursors is their tendency to be oligomeric, which can make them more difficult to vaporize compared to monomeric liquid precursors. mocvd-precursor-encyclopedia.de

For a compound like this compound to be effective as an ALD or CVD precursor, it must exhibit sufficient volatility and thermal stability. It needs to sublime or evaporate at a reasonable rate without decomposing prematurely. Research into novel zinc complexes for ALD has focused on synthesizing precursors with high volatility and stability, which are crucial for depositing highly pure ZnO films suitable for optoelectronic applications. rsc.org For instance, studies on zinc β-iminoesterates have shown that modifying the organic ligand can significantly impact the properties of the deposited film, such as reducing carbon contamination. ucl.ac.ukcore.ac.uk This suggests that the cyclohexanebutanoate ligand could offer specific advantages in terms of decomposition pathway and film purity.

The use of salts as additives or as the primary precursor in CVD has been shown to be an effective strategy for synthesizing two-dimensional materials by reducing the melting point of the metal source and increasing the reaction rate. rsc.org Aerosol Assisted Chemical Vapour Deposition (AACVD) is another relevant technique where precursor solutions, potentially containing this compound dissolved in a suitable solvent, are used to deposit thin films. ucl.ac.ukrsc.org

Table 1: Comparison of Common Zinc Precursors for ALD/CVD

| Precursor | Chemical Formula | Physical State | Key Advantages | Key Challenges |

|---|---|---|---|---|

| Diethylzinc (DEZ) | Zn(C₂H₅)₂ | Liquid | High vapor pressure, good reactivity. acs.org | Pyrophoric, hazardous. acs.orgcore.ac.uk |

| Zinc Acetate | Zn(CH₃COO)₂ | Solid | Non-pyrophoric, safer to handle. mocvd-precursor-encyclopedia.deacs.org | Lower volatility, potential for oligomerization. mocvd-precursor-encyclopedia.de |

| Zinc Acetylacetonate | Zn(C₅H₇O₂)₂ | Solid | Non-toxic, stable in air. acs.org | Relatively low vapor pressure compared to DEZ. acs.org |

| This compound | C₂₀H₃₄O₄Zn | Solid | Potentially non-pyrophoric and stable. | Volatility and decomposition characteristics are not widely studied. |

Formulation of Corrosion Protection Systems and Surface Modifiers

Carboxylic acids and their salts are well-established agents for corrosion inhibition and surface modification. researchgate.netdiva-portal.org They can form protective films on metal surfaces, shielding them from corrosive environments. nih.govresearchgate.net The mechanism often involves the adsorption of the carboxylate group onto the metal surface, while the organic alkyl chain forms a water-repellent, hydrophobic layer. rsc.org

This compound is a strong candidate for such applications. The effectiveness of carboxylate inhibitors can be dependent on their molecular structure, including the length and nature of the carbon chain. researchgate.netrsc.org The cyclohexanebutanoate ligand, with its bulky cycloaliphatic group and flexible butyl chain, could form a dense, stable, and highly hydrophobic barrier on a metal surface. Studies have shown that a longer carbon chain in n-alkyl carboxylic acids leads to a more corrosion-resistant coating. researchgate.net

This compound could be applied in several ways:

As a conversion coating: A process termed "carboxylating" can create a layer of zinc carboxylate crystals on a zinc substrate, delaying the onset of white rust. researchgate.net

As a vapor-phase inhibitor: Chamber treatment with volatile carboxylic acids, such as 2-ethylhexanoic acid, has been shown to efficiently inhibit the initiation of zinc corrosion by forming a protective adsorption film. nih.govresearchgate.net

As an additive in coatings: Zinc carboxylates can form within oil paint films from the reaction of zinc oxide pigment and fatty acids, though this can sometimes lead to paint degradation. nih.govacs.orgnicas-research.nl However, when formulated intentionally, such compounds can enhance protection. The synergistic effect of combining zinc salts like zinc acetate with other inhibitors has been shown to significantly improve corrosion resistance for steel in chloride solutions. researchgate.net

The modification of surfaces with organic molecules to enhance stability is a key area of research. For example, organofunctional silanes have been used to modify and stabilize aluminum-doped zinc oxide (AZO) surfaces against degradation from heat and moisture. nih.gov Similarly, the adsorption of carboxylic acids can modify the surface properties of materials like calcite, altering their wettability and stability. diva-portal.org

Table 2: Research Findings on Carboxylate-Based Corrosion Inhibitors

| Inhibitor System | Metal Substrate | Environment | Key Finding | Citation |

|---|---|---|---|---|

| n-Alkyl Carboxylic Acids | Zinc | Water-ethanol mixture | Longer carbon chain length increases corrosion resistance of the coating. | researchgate.net |

| Carboxylate Inhibitors | Carbon Steel | Alkaline Solution (Simulated Concrete Pore) | Adsorbed carboxylates form a hydrophobic film; effectiveness can depend on alkylene chain length. | rsc.org |

| 2-Ethylhexanoic Acid (EHA) | Zinc | Atmospheric (Vapor Phase) | Chamber treatment forms a protective adsorption film that passivates the zinc surface. | nih.govresearchgate.net |

| Gum Arabic and Zinc Acetate | Low-alloy Carbon Steel | Neutral Chloride Solution | Zinc acetate provides a synergistic effect, enhancing the inhibitory performance of gum arabic. | researchgate.net |

Luminescent and Electronic Material Precursors

Zinc carboxylates serve as versatile precursors for synthesizing materials with interesting luminescent and electronic properties. rsc.orgnih.gov They are often used in the production of nanomaterials and metal-organic frameworks (MOFs). rsc.orgnih.govnih.gov The resulting materials, such as doped zinc oxide or complex zinc-based structures, have applications in LEDs, displays, and sensors. mdpi.com

This compound, could be employed as a single-source precursor in solution precipitation routes to generate zinc-containing nanoparticles. rsc.org Carboxylate-ligated compounds are considered excellent for producing high-quality nanomaterials at relatively low temperatures and pressures. rsc.org For example, a family of luminescent lanthanide-zinc-carboxylate compounds has been synthesized and used to create Ln-Zn-O nanoparticles. rsc.orgnih.gov The choice of the carboxylate ligand is crucial as it influences the structure and properties of both the precursor and the final nanoproduct. rsc.org

Furthermore, zinc carboxylates are fundamental building blocks in the synthesis of luminescent metal-organic frameworks (MOFs). nih.gov A luminescent triarylboron ligand functionalized with carboxylic acid groups was used to create a zinc-based MOF that exhibits blue fluorescence. nih.gov This highlights the potential for designing ligands like cyclohexanebutanoic acid to be incorporated into novel luminescent frameworks.

The electronic properties of materials derived from these precursors are also of great interest. Zinc oxide (ZnO), which can be produced from zinc carboxylate precursors, is a wide-bandgap semiconductor. acs.org Its properties can be tuned for various applications, including transparent electrodes and thin-film transistors. ucl.ac.uk The use of this compound as a precursor could influence the morphology, crystallinity, and purity of the resulting ZnO, thereby affecting its electronic and optoelectronic performance.

Environmental Transformations and Abiotic Fate

Pathways of Degradation in Environmental Compartments

The degradation of Cyclohexanebutanoic acid, zinc salt will be governed by the individual degradation pathways of the cyclohexanebutanoate anion and the fate of the zinc cation. Zinc itself is a persistent element and does not degrade, but its form and bioavailability can change depending on environmental conditions sciencelearn.org.nz.

Direct photodegradation of organic compounds occurs when they absorb light in the environmentally relevant solar spectrum (wavelengths >290 nm), leading to their transformation.

For the cyclohexanebutanoate anion, significant direct photodegradation in aquatic systems is not anticipated. The chromophore, the carboxylic acid group, does not absorb significant amounts of light in the solar spectrum. However, indirect photodegradation mechanisms may occur. These involve reactions with photochemically produced reactive species in water, such as hydroxyl radicals (•OH). The rate of indirect photolysis would depend on the concentration of these reactive species and the susceptibility of the cyclohexanebutanoic acid structure to radical attack.

Studies on other types of carboxylic acids, such as perfluorinated carboxylic acids (PFCAs), have shown that they are resistant to degradation by 254 nm UV light but can be degraded by 185 nm vacuum ultraviolet (VUV) light nih.gov. This process involves decarboxylation to form a radical species which then reacts with water nih.gov. While the conditions are not directly environmentally relevant, it points to a potential, albeit likely slow, pathway for transformation initiated by high-energy light or potent radicals.

In the atmosphere, if the compound is present, it would likely be associated with particulate matter. The zinc cation would exist as an inorganic salt, while the cyclohexanebutanoate anion could potentially undergo gas-phase reactions with hydroxyl radicals. The rate of this reaction would determine its atmospheric lifetime.

As a salt of a weak acid (cyclohexanebutanoic acid) and a divalent metal cation, this compound will dissociate in water. The resulting cyclohexanebutanoate anion can undergo hydrolysis, a reaction with water.

The hydrolysis of the carboxylate anion will establish an equilibrium with its conjugate acid, cyclohexanebutanoic acid, and hydroxide (B78521) ions (OH⁻), which can slightly increase the pH of the solution.

C₁₀H₁₇O₂⁻ + H₂O ⇌ C₁₀H₁₈O₂ + OH⁻

This reaction is generally slow for esters and amides without a catalyst, but for a carboxylate salt, the primary reaction is this acid-base equilibrium libretexts.orgsydney.edu.au. The extent of this reaction depends on the pKa of cyclohexanebutanoic acid and the pH of the surrounding water. Carboxylic acids typically have pKa values in the range of 4-5, indicating that in most natural waters (pH 6-9), the equilibrium will favor the dissociated carboxylate anion sydney.edu.au.

The zinc cation (Zn²⁺) will also undergo hydrolysis in water to form various hydrated and hydroxylated species, such as [Zn(H₂O)₆]²⁺, [Zn(OH)]⁺, and Zn(OH)₂. The speciation of zinc in water is highly dependent on the pH sciencelearn.org.nzindustrialchemicals.gov.au. In acidic waters, the free hydrated zinc ion (Zn²⁺) is the dominant form sciencelearn.org.nz.

Sorption and Mobility in Environmental Media

The environmental mobility of this compound will be determined by the sorption behavior of the dissociated zinc cations and cyclohexanebutanoate anions to soil and sediment.

Zinc (Zn²⁺): The zinc cation is known to adsorb to various soil and sediment components. The primary factors influencing zinc sorption are:

pH: Zinc sorption generally increases with increasing soil pH. At lower pH, increased competition from H⁺ ions reduces zinc adsorption researchgate.net.

Organic Matter: Soil organic matter (SOM) has a high affinity for zinc, forming stable complexes and increasing its retention in the soil ijsr.in. The presence of organic matter can enhance the formation of soluble zinc complexes, which may increase its mobility ijsr.in.

Clay Content and Type: Clay minerals, with their negative surface charges, are significant sites for zinc adsorption through cation exchange researchgate.net. The type of clay mineral also plays a role, with some studies showing high adsorption capacity in montmorillonite (B579905) and other clays (B1170129) researchgate.net.

Carbonates: In calcareous soils with high pH, zinc can precipitate as zinc carbonate (ZnCO₃) or be strongly adsorbed to calcium carbonate surfaces, significantly reducing its mobility researchgate.netfao.org.

Cyclohexanebutanoate Anion: The sorption of the cyclohexanebutanoate anion is expected to be influenced by:

Soil Organic Matter (SOM): Long-chain carboxylic acids tend to partition into the soil organic matter msu.edu. The hydrophobic cyclohexane (B81311) ring and the butanoic acid chain will contribute to this partitioning. The strength of this interaction generally increases with the length of the alkyl chain mdpi.com.

Cation Bridging: Divalent cations like Ca²⁺ and potentially Zn²⁺ itself can act as a bridge between the negatively charged carboxylate group of the anion and negatively charged sites on clay minerals and organic matter, enhancing sorption msu.edu.

pH: The pH of the soil solution will affect the charge of both the cyclohexanebutanoate anion and the soil surfaces. At lower pH, where more of the anion is protonated to the neutral carboxylic acid, hydrophobic partitioning may become more dominant.

The following table summarizes the key interactions of the dissociated components with soil and sediment.

| Component | Interacting Soil/Sediment Constituent | Primary Interaction Mechanism | Effect on Mobility |

| Zinc (Zn²⁺) | Clay Minerals | Cation Exchange, Surface Complexation | Decreased |

| Soil Organic Matter | Complexation | Generally Decreased | |

| Carbonates (in high pH soils) | Precipitation, Adsorption | Significantly Decreased | |

| Cyclohexanebutanoate Anion | Soil Organic Matter | Hydrophobic Partitioning | Decreased |

| Clay Minerals/Organic Matter | Cation (e.g., Ca²⁺, Zn²⁺) Bridging | Decreased |

The mobility of the cyclohexanebutanoate anion will also be limited by its sorption to soil organic matter. However, in soils with low organic content, its mobility could be higher. The presence of other competing ions and dissolved organic matter can also influence its transport.

Key factors influencing the environmental transport include:

Soil pH: Lower pH increases the mobility of zinc and can affect the speciation and sorption of the carboxylate anion researchgate.netpeerjournals.net.

Soil Texture and Composition: Soils with higher clay and organic matter content will exhibit greater retention and lower transport of both the zinc cation and the carboxylate anion researchgate.netfao.org. Sandy soils with low organic matter are more likely to allow for greater mobility peerjournals.net.

Water Flow: The rate of water flow through the soil profile (infiltration) and across the surface (runoff) will directly impact the potential for transport.

The table below outlines the expected influence of various environmental factors on the transport of the compound's components.

| Environmental Factor | Influence on Zinc (Zn²⁺) Mobility | Influence on Cyclohexanebutanoate Anion Mobility |

| Increasing Soil pH | Decreases mobility | May decrease mobility due to enhanced cation bridging |

| Increasing Soil Organic Matter | Generally decreases mobility | Decreases mobility through sorption |

| Increasing Clay Content | Decreases mobility | Decreases mobility through sorption |

| High Water Infiltration | Can increase leaching, especially in acidic, sandy soils | Can increase leaching, especially in low organic matter soils |

Future Research Directions and Emerging Opportunities

Design of Novel Cyclohexanebutanoic Acid, Zinc Salt Derivatives for Specific Applications

The core structure of this compound offers a versatile scaffold for the design of novel derivatives with tailored functionalities. By strategically modifying the cyclohexane (B81311) ring, the butanoic acid chain, or by introducing various substituents, researchers can fine-tune the compound's steric and electronic properties. This approach is instrumental in developing derivatives for highly specific applications, drawing parallels from successes in other areas of medicinal and materials chemistry. nih.govnih.gov

Key strategies for derivatization include:

Ring Modification: Altering the cyclopentyl or cyclohexyl ring size or introducing heteroatoms can influence the molecule's conformation and binding affinity. nih.gov

Functional Group Substitution: Replacing the carboxylate function with amides, ethers, or other groups can change the compound's reactivity and selectivity. nih.gov

Peripheral Group Alteration: Modifying substituents on the ring systems can enhance potency and selectivity for specific targets, such as biological receptors or catalytic active sites. nih.gov

These tailored derivatives hold potential as specialized catalysts, advanced material precursors, and biologically active agents. For instance, novel butanoic acid derivatives are being actively investigated as potent enzyme inhibitors for therapeutic applications. researchgate.net

Table 1: Strategies for Designing Novel this compound Derivatives

| Modification Strategy | Target Component | Potential Outcome | Example Application Area |

| Ring Contraction/Expansion | Cyclohexane Ring | Altered steric hindrance and binding pocket fit. | Selective Catalysis |

| Phenyl Ring Substitution | Aromatic Moiety (if added) | Modified electronic properties and receptor interactions. | Medicinal Chemistry nih.gov |

| Carboxylate Replacement | Butanoic Acid Chain | Changed coordination chemistry and reactivity. | Materials Science nih.gov |

| N,N-diethyl Moiety Replacement | Peripheral Groups | Enhanced selectivity and reduced off-target effects. | Pharmacology nih.gov |

Mechanistic Insights into Zinc-Catalyzed Reactions at the Molecular Level